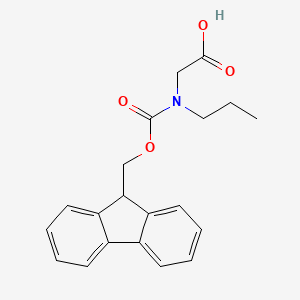

Fmoc-N-(propyl)-glycine

Übersicht

Beschreibung

Fmoc-N-(propyl)-glycine: is a derivative of glycine where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the glycine is substituted with a propyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of Fmoc chloride to protect the amino group, followed by alkylation with a propyl halide under basic conditions . Another method involves the use of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) for the protection step .

Industrial Production Methods: Industrial production of Fmoc-N-(propyl)-glycine often employs solid-phase synthesis techniques. The process involves loading the amino acid onto a resin, followed by sequential addition of reagents to introduce the Fmoc and propyl groups. This method allows for high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-N-(propyl)-glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The Fmoc group can be removed using bases like piperidine or pyrrolidine, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvent mixtures.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Removal of the Fmoc group, yielding free amines.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-N-(propyl)-glycine serves as a fundamental building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for easy deprotection and coupling with other amino acids, facilitating the assembly of complex peptide chains. This method is widely used in the pharmaceutical industry to develop therapeutic peptides.

Drug Discovery

The compound's unique properties enhance its utility in drug discovery. It can be incorporated into peptide sequences that target specific biological pathways, making it valuable for developing new therapeutic agents. Research has shown that peptides containing this compound exhibit improved stability and bioactivity compared to their unmodified counterparts .

Bioconjugation

This compound plays a role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in enhancing the efficacy of diagnostics and therapeutics, as it allows for targeted delivery systems .

Research in Neuroscience

In neuroscience, this compound is utilized to study neurotransmitter systems, contributing to a better understanding of neurological disorders and potential treatments. Its incorporation into peptides can influence receptor interactions, providing insights into synaptic functions and signaling pathways .

Custom Synthesis

The compound is frequently employed in custom synthesis projects, enabling researchers to tailor compounds for specific applications. This flexibility addresses unique challenges in various fields of study, including medicinal chemistry and molecular biology .

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing peptides that inhibit specific enzymes involved in cancer progression. The incorporation of this amino acid derivative led to enhanced binding affinity and selectivity towards cancer cells compared to traditional peptide designs .

Case Study 2: Neurological Research

Research conducted at a leading university explored the effects of peptides containing this compound on neurotransmitter receptors associated with anxiety disorders. The findings indicated that these modified peptides could modulate receptor activity more effectively than unmodified peptides, suggesting potential therapeutic implications for anxiety treatment .

Wirkmechanismus

The mechanism of action of Fmoc-N-(propyl)-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-N-(methyl)-glycine

- Fmoc-N-(ethyl)-glycine

- Fmoc-N-(butyl)-glycine

Comparison: Fmoc-N-(propyl)-glycine is unique due to the presence of the propyl group, which imparts specific steric and electronic properties. Compared to Fmoc-N-(methyl)-glycine and Fmoc-N-(ethyl)-glycine, the propyl group provides greater hydrophobicity and bulkiness, which can influence the folding and stability of the resulting peptides. Fmoc-N-(butyl)-glycine, on the other hand, has a longer alkyl chain, which can further increase hydrophobic interactions but may also introduce steric hindrance .

Biologische Aktivität

Introduction

Fmoc-N-(propyl)-glycine is a derivative of glycine where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and a propyl group is substituted at the nitrogen. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions. This article delves into the biological activity of this compound, focusing on its applications in medicinal chemistry, its mechanism of action, and relevant case studies.

Structure and Stability

- Molecular Formula : CHNO

- Molecular Weight : 219.26 g/mol

The Fmoc group protects the amino functionality during peptide synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

| Compound | Hydrophobicity | Stability | Applications |

|---|---|---|---|

| This compound | High | High | Peptide synthesis, drug development |

| Fmoc-N-(methyl)-glycine | Low | Moderate | Basic peptide synthesis |

| Fmoc-N-(butyl)-glycine | Very High | High | Complex peptide synthesis |

The propyl group imparts specific steric and electronic properties that influence the folding and stability of resulting peptides compared to other Fmoc-protected amino acids.

This compound primarily functions as a building block in peptide synthesis. The mechanism involves:

- Peptide Bond Formation : After deprotection of the Fmoc group, the amino group can react with carboxylic acids to form peptide bonds.

- Stabilization of Peptide Structure : The hydrophobic propyl side chain enhances the stability and folding properties of synthesized peptides, which can influence their biological activity.

Applications in Medicinal Chemistry

This compound is utilized in various biological research applications:

- Peptide-Based Drug Development : It serves as a precursor for synthesizing bioactive peptides that can target specific biological pathways.

- Studying Protein-Protein Interactions : The compound is employed to investigate interactions between proteins and other biomolecules, aiding in understanding cellular mechanisms .

Case Studies

-

Antimicrobial Peptidomimetics :

A study highlighted the synthesis of antimicrobial peptidomimetics using this compound as a building block. These compounds exhibited significant antibacterial activity against various strains while showing no hemolytic activity, indicating their potential as safe therapeutic agents . -

Cell-Penetrating Peptides (CPPs) :

Research demonstrated that modifications incorporating this compound into CPPs enhanced their internalization efficiency into cells. This modification was crucial for developing peptides capable of delivering therapeutic agents intracellularly . -

Neurogenic Peptides :

A study identified neurogenic peptides synthesized with this compound that enhanced neuronal differentiation in stem cells. These findings suggest potential applications in regenerative medicine and neurobiology .

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPPCXYCLZPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.